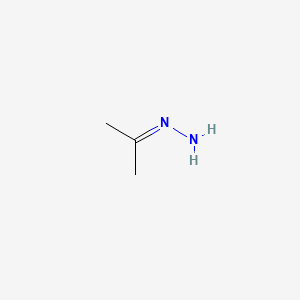
Acetone hydrazone
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Acetone hydrazone, also known as propan-2-ylidenehydrazine, is a product of the condensation of acetone and hydrazine . The primary targets of this compound are aldehydes and ketones . These compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The mode of action of this compound involves a nucleophilic addition reaction. The nitrogen in the hydrazone acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde or ketone . This reaction forms an intermediate hydrazone .
Biochemical Pathways
The biochemical pathway of this compound involves the Wolff-Kishner reduction . This process removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .
Pharmacokinetics
The pharmacokinetics of this compound, a metabolite of hydralazine, was investigated after intravenous administration to rats . Plasma concentrations of this compound, hydralazine, and hydralazine pyruvic acid hydrazone were simultaneously determined by a specific HPLC method . A five-compartment pharmacokinetic model was presented to elucidate the disposition of this compound and two products, hydralazine and hydralazine pyruvic acid hydrazone .
Result of Action
The result of the action of this compound is the conversion of aldehydes and ketones to alkanes . This is achieved through the formation of an intermediate hydrazone, which then undergoes loss of N2 gas along with protonation to give the alkane reaction product .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is susceptible to disproportionation to revert to acetone azine and hydrazine, especially in the presence of water . Additionally, the hydrazone-based bond is stable at neutral pH (in the blood), but is rapidly destroyed in the acidic environment of lysosomes of the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetone hydrazone can be synthesized through the reaction of acetone with hydrazine. The reaction typically involves mixing acetone and hydrazine in a suitable solvent under controlled conditions. The reaction proceeds via nucleophilic addition of hydrazine to the carbonyl group of acetone, followed by the elimination of water to form the hydrazone .
Industrial Production Methods: On an industrial scale, this compound can be produced by reacting acetone azine with hydrazine. This method is more convenient and efficient compared to the direct reaction of acetone and hydrazine. The reaction conditions involve the use of anhydrous hydrazine and acetone azine in a suitable solvent, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Acetone hydrazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones and other derivatives.
Applications De Recherche Scientifique
Acetone hydrazone has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
Acetone Azine: Formed by the reaction of acetone with hydrazine, similar to acetone hydrazone but with a different structure.
Benzaldehyde Hydrazone: Formed by the reaction of benzaldehyde with hydrazine, used in similar chemical reactions.
Formaldehyde Hydrazone: Formed by the reaction of formaldehyde with hydrazine, used in various chemical syntheses.
Uniqueness: this compound is unique due to its specific structure and reactivity. It serves as an intermediate in the synthesis of 2-diazopropane, which is not commonly observed with other hydrazones. Additionally, its role as a metabolic product of hydralazine and its potential antihypertensive effects further distinguish it from other similar compounds .
Propriétés
IUPAC Name |
propan-2-ylidenehydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c1-3(2)5-4/h4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQXKYSNGXUDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967276 | |
| Record name | (Propan-2-ylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5281-20-9 | |
| Record name | 2-Propanone, hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5281-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetone hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005281209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Propan-2-ylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetone hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




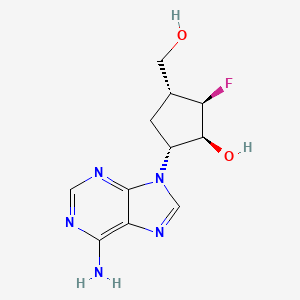
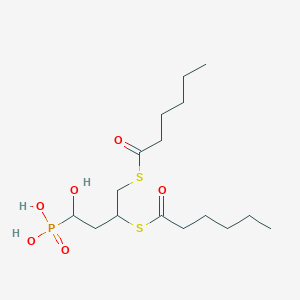


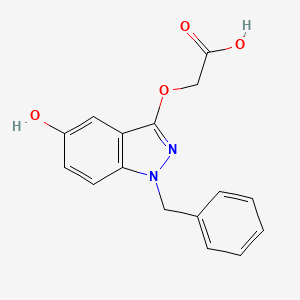
![2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1199829.png)
![2-[(3-Chloro-1-phenylpropyl)amino]ethyl acetate](/img/structure/B1199830.png)

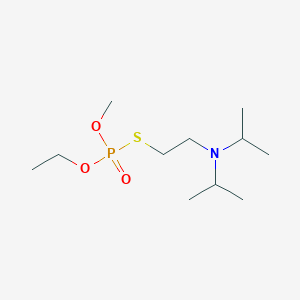
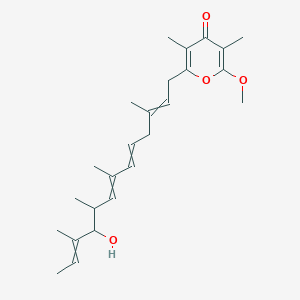
![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)
![Benzo[c]phenanthridine](/img/structure/B1199836.png)
